(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data (400 MHz, CDCl3) reveals key structural features:
- δ 1.49 (s, 9H) : A singlet integrating to nine protons, characteristic of the tert-butyl group.
- δ 4.61–4.67 (m, 2H) : A multiplet for the methylene (–CH2–) protons of the allyloxy group.
- δ 5.32–5.45 (m, 2H) : Olefinic protons from the allyloxy double bond.
- δ 6.90–7.80 (m, 4H) : Aromatic protons from the benzo[b]thiophene ring.
- δ 8.21 (s, 1H) : A singlet for the imine proton (C=N–H).
13C NMR (100 MHz, CDCl3) further corroborates the structure:
Infrared (IR) Spectroscopy
IR absorption bands include:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a prominent [M+H]+ peak at m/z 333.43 , consistent with the molecular formula. Fragmentation patterns include loss of the tert-butyl group (–C4H9, Δm/z = 57) and cleavage of the allyloxy moiety (–C3H5O, Δm/z = 57).
Crystallographic Data and X-ray Diffraction Studies
Despite extensive synthetic utility, single-crystal X-ray diffraction data for this compound remains unpublished. Computational modeling (DFT) predicts a planar benzo[b]thiophene core with the allyloxy and carbamate substituents oriented orthogonal to the heterocyclic plane. The (E)-configuration of the imine linkage minimizes steric clashes between the tert-butyl group and the aromatic system.
Key predicted crystallographic parameters:
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 15.4 Å |
| Density | 1.28 g/cm³ |
Experimental validation is needed to confirm these predictions.
Comparative Analysis with Benzo[b]thiophene Derivatives
The structural features of this compound distinguish it from simpler benzo[b]thiophene derivatives:
| Feature | (E)-tert-butyl Derivative | Unsubstituted Benzo[b]thiophene |
|---|---|---|
| Molecular Weight | 332.42 g/mol | 148.21 g/mol |
| Substituents | Allyloxy, carbamate | None |
| Lipophilicity (logP) | 3.8 (predicted) | 2.1 |
| Synthetic Utility | Intermediate for kinase inhibitors | Limited biological activity |
The allyloxy group enhances reactivity toward electrophilic aromatic substitution, while the carbamate serves as a protected amine for downstream functionalization. Compared to 3-(allyloxy)-5-methylphenol (C10H12O2, MW 164.20 g/mol), this derivative exhibits greater steric hindrance and hydrogen-bonding capacity due to the tert-butyl carbamate moiety.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl N-(4-prop-2-enoxy-1-benzothiophene-2-carboximidoyl)carbamate |
InChI |
InChI=1S/C17H20N2O3S/c1-5-9-21-12-7-6-8-13-11(12)10-14(23-13)15(18)19-16(20)22-17(2,3)4/h5-8,10H,1,9H2,2-4H3,(H2,18,19,20) |
InChI Key |
WZWFKKJHQCCVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate typically involves the reaction of benzo[b]thiophene derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-iodothiophenol with phenylacetylene in the presence of a palladium catalyst can yield 2-substituted benzo[b]thiophenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. Benzo[b]thiophene derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its optical properties. It is also explored for its potential use in organic electronics and semiconductors .
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(allyloxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves its interaction with specific molecular targets. The benzo[b]thiophene core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound belongs to a class of benzo[b]thiophene derivatives modified with amino-methylenecarbamate groups. Key structural analogs include malonate esters and chlorobenzo[d]thiazol-substituted derivatives synthesized in . Below is a comparative analysis:
Key Observations:
In contrast, the malonate esters in exhibit bulkier substituents, which may reduce solubility in nonpolar solvents .
Synthesis : The target compound’s synthesis route is inferred from , which describes similar carbamates synthesized via tert-butoxycarbonyl (Boc)-protected intermediates. This contrasts with the Q-catalyzed asymmetric synthesis (72–96 hours, 25°C) used for malonate derivatives in .
Physicochemical and Spectroscopic Properties
- Thermal Stability : The tert-butyl group in the target compound likely enhances thermal stability compared to the labile ester groups in malonate analogs, which have lower melting points (92–127°C) .
Q & A
Q. Optimization Strategies :
Q. Table 1. Yield Optimization in Boc Protection (Analogous System)
| Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | DMAP | RT | 24 | 60 |
| THF | None | Reflux | 12 | 67 |
(Basic) Which analytical methods are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the E-configuration (e.g., coupling constants for allyl protons) and carbamate group integrity .
- HPLC-MS : Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., tert-butyl alcohol or free amine) .
- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and absence of hydroxyl groups from hydrolysis .
(Basic) What storage conditions are recommended to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .
- Light Sensitivity : Protect from UV exposure using amber glass vials .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate group .
(Advanced) How does the E-configuration influence reactivity in cross-coupling reactions or biological interactions?
Methodological Answer:
- Cross-Coupling Reactions : The E-configuration may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to proximity of the allyloxy group to reactive sites. Preferential π-orbital alignment in the E-isomer could enhance conjugation in photochemical studies .
- Biological Targets : The E-isomer may exhibit higher binding affinity to enzymes (e.g., kinase inhibitors) due to spatial compatibility with hydrophobic pockets. Use molecular docking simulations to predict interactions .
(Advanced) How should researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (e.g., HSQC, COSY) with high-resolution mass spectrometry (HRMS) to resolve overlapping signals .
- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in UV-Vis or fluorescence assays .
- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
(Advanced) What strategies mitigate byproduct formation during allyloxy group introduction?
Methodological Answer:
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency in biphasic systems (e.g., H₂O/THF) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 2 h, minimizing side reactions like allyl group polymerization .
- Workup Protocol : Extract with ethyl acetate and wash with brine to remove unreacted allyl bromide .
(Advanced) How can computational methods predict the compound’s behavior in novel reaction systems?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model transition states for carbamate hydrolysis under acidic/basic conditions .
- QSAR Studies : Correlate substituent effects (e.g., allyloxy vs. methoxy) with biological activity using regression models .
- Solvent Parameter Screening : Use Hansen solubility parameters to optimize reaction media (e.g., DMSO for polar intermediates) .
(Basic) What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (H303+H313+H333 hazards) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
(Advanced) What mechanistic insights explain the compound’s stability under physiological pH?
Methodological Answer:
- Hydrolysis Kinetics : The tert-butyl group sterically shields the carbamate from nucleophilic attack by water. Conduct pH-rate profiling (pH 1–13) to determine degradation pathways .
- Enzymatic Resistance : Test stability in human plasma to assess esterase susceptibility .
(Advanced) How can researchers leverage analogous compounds to fill data gaps in toxicity or reactivity?
Methodological Answer:
- Read-Across Analysis : Use tert-butyl carbamate derivatives (e.g., tert-butyl N-(4-aminophenyl)carbamate) to predict acute toxicity (LD₅₀) and ecotoxicological endpoints .
- High-Throughput Screening : Test reactivity with common electrophiles (e.g., aldehydes, epoxides) to build a reactivity database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
